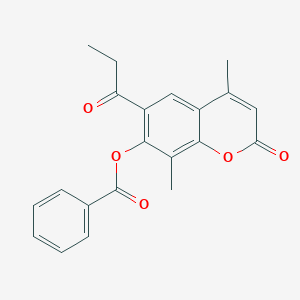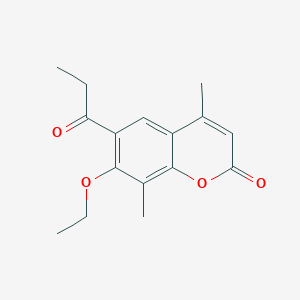![molecular formula C14H16N4OS B293374 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, research has shown that the compound interacts with specific targets in cells, leading to various biological effects. For example, the compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound for studying various biological processes. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's effects on other biological processes, such as angiogenesis and wound healing. Another direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments to study its effects.
Synthesemethoden
The synthesis of 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol, propyl bromide, and 1-(2-hydroxyethyl)phthalazine in the presence of triethylamine and acetonitrile. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. This method yields a pure form of the compound with a high yield.
Wissenschaftliche Forschungsanwendungen
Research on 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H16N4OS |
|---|---|
Molekulargewicht |
288.37 g/mol |
IUPAC-Name |
6-(1-phenoxyethyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-12-15-16-14-18(12)17-13(20-14)10(2)19-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI-Schlüssel |
KKWGRDBIWHVSAV-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



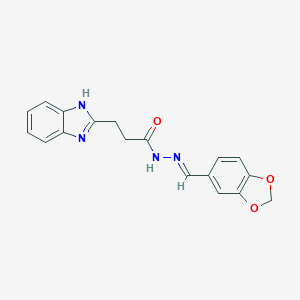
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)

![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
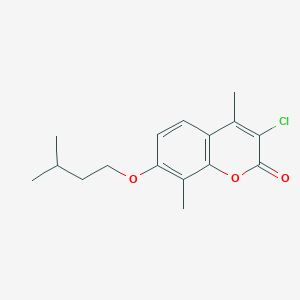

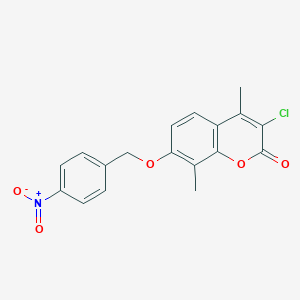
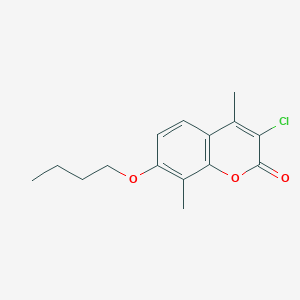
![3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293313.png)
![2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293314.png)
